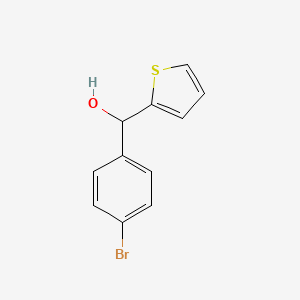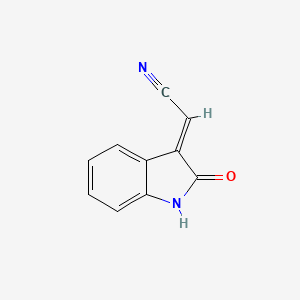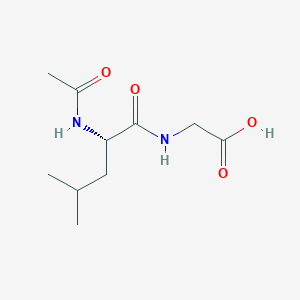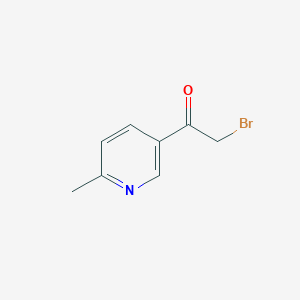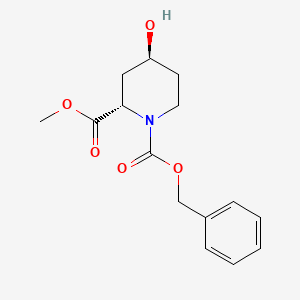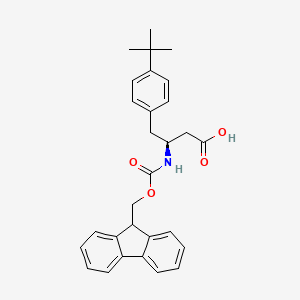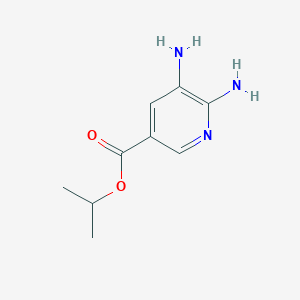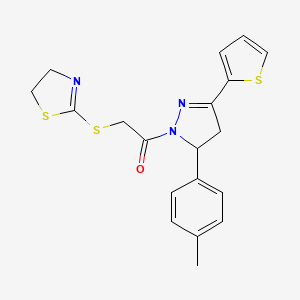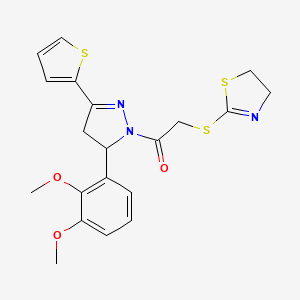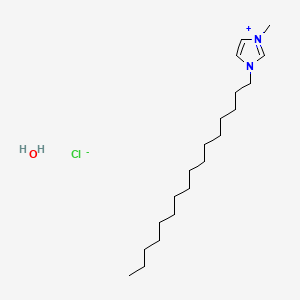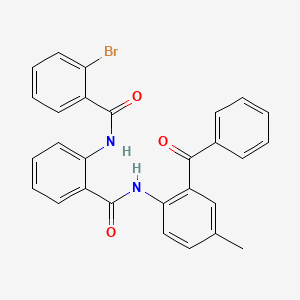
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide, also known as BMB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic small molecule that has been shown to have a range of biological activities, including anti-inflammatory and anti-cancer effects.
Mecanismo De Acción
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide exerts its biological effects by binding to specific proteins in cells. It has been shown to bind to the protein HDAC6, which is involved in the regulation of gene expression and protein degradation. By inhibiting HDAC6, N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide can alter the expression of genes involved in inflammation and cancer cell proliferation. N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has also been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting Hsp90, N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide can induce the degradation of proteins that are involved in cancer cell survival.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in large quantities with high purity. N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has also been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide also has limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its bioavailability in vivo. In addition, N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide. One potential direction is the development of more potent and selective HDAC6 inhibitors based on the structure of N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide. Another potential direction is the study of N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide in combination with other anti-cancer drugs to enhance its efficacy. In addition, N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide could be studied for its potential applications in other neurological disorders such as Huntington's disease and ALS. Overall, N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(2-bromobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN2O3/c1-18-15-16-25(22(17-18)26(32)19-9-3-2-4-10-19)31-28(34)21-12-6-8-14-24(21)30-27(33)20-11-5-7-13-23(20)29/h2-17H,1H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRNRBSDYIHTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






